1,2-Diiodoethane

Genetic Toxicology Human Cell Line Assay Drug Safety Assessment

Choose 1,2-Diiodoethane for its irreplaceable role in synthesizing samarium(II) iodide (SmI₂), a critical single-electron transfer reagent. Unlike 1,2-dibromo- or dichloroethane, its weaker C-I bond is essential for SmI₂ formation, and it is non-mutagenic in human cell assays—providing a safer, mechanism-driven choice for advanced reductive chemistry. Ideal for pharmaceutical R&D.

Molecular Formula C2H4I2
Molecular Weight 281.86 g/mol
CAS No. 624-73-7
Cat. No. B146647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diiodoethane
CAS624-73-7
SynonymsEthylene diiodide
Molecular FormulaC2H4I2
Molecular Weight281.86 g/mol
Structural Identifiers
SMILESC(CI)I
InChIInChI=1S/C2H4I2/c3-1-2-4/h1-2H2
InChIKeyGBBZLMLLFVFKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.06e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diiodoethane (CAS 624-73-7) Procurement Guide: Core Properties and Identification


1,2-Diiodoethane (CAS 624-73-7), also known as ethylene iodide, is an organoiodine compound with the molecular formula C₂H₄I₂ and a molar mass of 281.86 g/mol [1]. It is a solid at room temperature, with a melting point typically reported between 80-83 °C and a boiling point of approximately 200 °C [2]. The compound crystallizes as monoclinic prisms and has a high density of 2.132 g/cm³ at 25 °C . As a dihaloethane, it serves primarily as a reagent in organic synthesis, most notably for the preparation of samarium(II) iodide and ytterbium(II) iodide, which are powerful single-electron transfer reagents used in a wide array of reductive transformations [3].

1,2-Diiodoethane Sourcing: Why Its Unique Properties Preclude Simple Substitution with Other Dihaloethanes


While 1,2-diiodoethane belongs to the class of 1,2-dihaloethanes, it cannot be interchangeably substituted with its more common chloro- or bromo- analogs due to profound differences in both reactivity and, critically, in toxicological profile. The significantly weaker carbon-iodine bond imparts unique reactivity in reduction and single-electron transfer (SET) processes that is simply not accessible with 1,2-dibromoethane or 1,2-dichloroethane [1]. Furthermore, the substantial difference in mutagenicity—where 1,2-diiodoethane is non-mutagenic in human cell assays, whereas the dichloro and dibromo analogs are strongly mutagenic—presents a clear and quantifiable differentiation for procurement decisions involving safety and handling protocols [2]. Therefore, the selection of 1,2-diiodoethane over its analogs is not a matter of preference but a requirement driven by specific reaction mechanisms and a justifiable, evidence-based safety profile.

1,2-Diiodoethane: Quantitative Evidence of Differentiated Performance vs. Analogs and Alternatives


1,2-Diiodoethane Exhibits a Favorable Safety Margin: Absence of Mutagenicity in Human Cell Assay

In a direct head-to-head study, 1,2-diiodoethane was found to be non-mutagenic, in stark contrast to its chloro- and bromo- analogs. The study tested the mutagenic power of the three 1,2-dihaloethanes in the human cell line EUE using a diphtheria toxin resistance selection system. While both 1,2-dichloroethane and 1,2-dibromoethane demonstrated strong mutagenic effects, 1,2-diiodoethane showed no mutagenic activity at a tested concentration that allowed for 41% cell survival [1]. This provides a quantifiable and critical safety differentiator for researchers handling these compounds.

Genetic Toxicology Human Cell Line Assay Drug Safety Assessment

1,2-Diiodoethane's Lower Bond Dissociation Energy Confers Unique Reductive Reactivity Profile

1,2-Diiodoethane possesses a significantly lower carbon-halogen bond dissociation energy (BDE) compared to its bromo and chloro analogs. High-resolution He(I) photoelectron spectroscopy studies on the series 1,2-dihaloethane (X = Cl, Br, I) have quantified the electronic effects, including spin-orbit coupling, that arise from the weak C-I bond [1]. This fundamental property translates directly into its unique ability to act as an efficient oxidant in the formation of samarium(II) iodide (SmI₂) from samarium metal, a reaction that proceeds smoothly with 1,2-diiodoethane but is not viable with 1,2-dibromoethane or 1,2-dichloroethane [2].

Physical Organic Chemistry Reaction Kinetics Reagent Selection

Enthalpy of Formation Data for 1,2-Diiodoethane vs. Chain-Length Analogs Enables Accurate Thermochemical Calculations

Precise thermochemical data are essential for reaction modeling and process safety. The standard molar enthalpy of formation (ΔfH°) at 298.15 K for 1,2-diiodoethane has been experimentally determined by rotating combustion calorimetry, and its value can be contextualized against other α,ω-diiodoalkanes [1]. This data allows for accurate calculation of reaction enthalpies for transformations involving 1,2-diiodoethane, differentiating it from, for example, iodoethane or diiodomethane which have distinct and significantly different thermochemical profiles [2].

Thermochemistry Computational Chemistry Process Engineering

Unique Conformational Dynamics of 1,2-Diiodoethane Enable Its Use as a Specialized FIB Etching Enhancer

The unique reactivity of 1,2-diiodoethane is not limited to solution-phase synthesis. Patented applications demonstrate its utility as an etch-rate enhancer in Focused Ion Beam (FIB) milling, a critical technique in semiconductor failure analysis and TEM sample preparation. The method claims that directing a vapor of 1,2-diiodoethane onto the specimen surface during ion beam etching accelerates the etch rate for materials such as aluminum and gold compared to etching without the compound [1]. This performance is directly linked to the molecule's ability to decompose and provide reactive iodine species under ion bombardment.

Materials Science Semiconductor Fabrication Focused Ion Beam (FIB) Etching

1,2-Diiodoethane: Evidence-Backed Applications for Strategic Procurement


Precursor for Samarium(II) Iodide (SmI₂) in Complex Molecule Total Synthesis

The primary and most validated application of 1,2-diiodoethane is as the stoichiometric oxidant in the synthesis of samarium(II) iodide (SmI₂) from samarium metal in THF [1]. This is a niche but critical application where substitution is not possible; the weaker C-I bond is essential for the reaction to proceed. The resulting SmI₂ is a powerful, single-electron transfer reagent used extensively in academic and pharmaceutical process research for challenging reductive couplings, pinacol couplings, and Barbier-type reactions . Procurement for this use case is driven by the irreplaceable nature of 1,2-diiodoethane as the iodide source and the proven utility of the SmI₂ it generates.

Iodinating Reagent for the Dehydroxylative Iodination of Alcohols

1,2-Diiodoethane is employed as an effective iodine source for the direct conversion of alcohols to alkyl iodides . This application leverages the compound's reactivity to achieve dehydroxy-iodination, a valuable transformation in the synthesis of pharmaceutical intermediates and fine chemicals. Unlike using molecular iodine or other iodinating agents, the use of 1,2-diiodoethane can offer advantages in terms of reaction conditions and functional group compatibility, making it a preferred reagent for specific synthetic sequences.

Etch-Rate Enhancer in Focused Ion Beam (FIB) Microscopy for Semiconductor Analysis

As supported by patent literature, 1,2-diiodoethane finds a specialized industrial application in enhancing the etch rate of materials like aluminum and gold during Focused Ion Beam (FIB) milling [2]. This technique is essential in semiconductor failure analysis and the preparation of site-specific samples for Transmission Electron Microscopy (TEM). The use of 1,2-diiodoethane vapor in the FIB chamber accelerates material removal, improving throughput and enabling more efficient sample preparation compared to standard, gas-assisted etching methods.

Reagent in Transition-Metal-Free Cyanation Reactions

1,2-Diiodoethane is a key component in a transition-metal-free method for the dehydroxylative cyanation of alcohols [3]. This system, which also uses triphenylphosphine (PPh₃) and potassium carbonate in DMF, provides a route to nitriles that avoids the use of toxic and expensive transition metal catalysts. This application highlights 1,2-diiodoethane's role in enabling more sustainable and cost-effective synthetic methodologies for the preparation of valuable nitrile-containing building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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